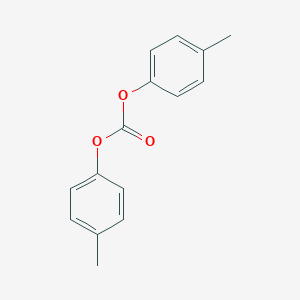

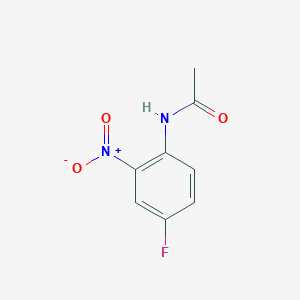

![molecular formula C18H16N2O4S2 B181164 N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide CAS No. 16504-19-1](/img/structure/B181164.png)

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide

Overview

Description

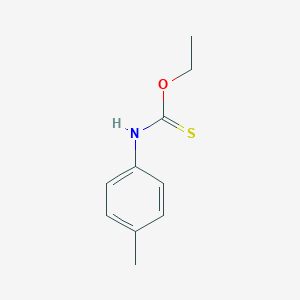

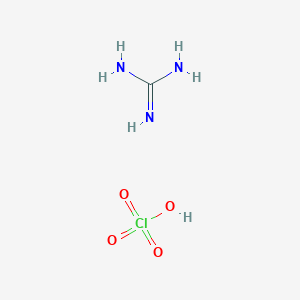

“N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C18H16N2O4S2 . It has been shown to be an efficient photoinitiator of free-radical polymerization of styrene in water Triton X-100 emulsion, 2-hydroxyethyl methacrylate in aqueous solution and methyl methacrylate in bulk .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been described in the literature . The design of synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in Scheme 1. 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide 3 was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative 2 when treated with ammonium .

Molecular Structure Analysis

The molecular structure of “N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide” can be represented by the InChI string: InChI=1S/C24H20N2O5S2/c27-32(28,23-7-3-1-4-8-23)25-19-11-15-21(16-12-19)31-22-17-13-20(14-18-22)26-33(29,30)24-9-5-2-6-10-24/h1-18,25-26H .

Physical And Chemical Properties Analysis

“N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide” has a molecular weight of 480.6 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7. It has a rotatable bond count of 8. Its exact mass and monoisotopic mass are 480.08136409 g/mol. Its topological polar surface area is 118 Ų .

Scientific Research Applications

Polymer Chemistry and Materials Science

N,N’-(benzene-1,4-diyl)dibenzenesulphonamide can serve as a monomer in polymerization reactions. Researchers have explored its incorporation into optically active polymers, such as poly(benzene-1,4-diyl)s with random or alternating structures . These polymers exhibit unique properties and find applications in materials science, including drug delivery systems, sensors, and coatings.

Medicinal Chemistry and Drug Design

The compound’s sulfonamide functional groups make it interesting for medicinal chemistry. Researchers have investigated its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes. Carbonic anhydrase inhibitors are used in treating glaucoma, epilepsy, and other conditions .

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous materials with applications in gas storage, separation, and catalysis. Researchers have reported a novel crystalline nanoporous iron phosphonate-based MOF incorporating N,N’-(benzene-1,4-diyl)dibenzenesulphonamide . This MOF exhibits high surface area and tunable pore sizes, making it promising for gas adsorption and storage.

Future Directions

The interaction of CXCR4 with CXCL12 (SDF-1) plays a critical role in cancer metastasis by facilitating the homing of tumor cells to metastatic sites. Based on previously published work on CXCR4 antagonists, a series of aryl sulfonamides that inhibit the CXCR4/CXCL12 interaction have been synthesized . This suggests potential future directions for the development of new therapeutic agents targeting CXCR4 for the treatment of cancer metastasis.

properties

IUPAC Name |

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-11-13-16(14-12-15)20-26(23,24)18-9-5-2-6-10-18/h1-14,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIVCFKRQUPPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937028 | |

| Record name | N,N'-(1,4-Phenylene)dibenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide | |

CAS RN |

16504-19-1 | |

| Record name | MLS002919887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(1,4-Phenylene)dibenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What analytical applications have been explored for N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide?

A1: Research has shown that N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide, also referred to as N,N′-(1,4-phenylene)dibenzenesulfonamide in the literature, can be utilized as an electrochemical mediator. [] Specifically, it enables the indirect detection of cyclohexylamine, a corrosion inhibitor used in the water industry. This indirect approach relies on the electrochemical oxidation of N,N′-(1,4-phenylene)dibenzenesulfonamide, followed by its chemical reaction with cyclohexylamine. The resulting product is then electrochemically detected, providing an indirect measurement of cyclohexylamine concentration. This method has shown potential for on-site monitoring of corrosion inhibitors in industrial settings to ensure compliance with regulatory limits. []

Q2: Are there any structural analogues of N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide with similar applications?

A2: Yes, the research highlights N-(4-amino-2-methyl-phenyl)-benzenesulfonamide as another compound capable of acting as an electrochemical mediator. [] Similar to N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide, it allows for the indirect electroanalytical detection of morpholine, another corrosion inhibitor, through an analogous oxidation-reaction-detection mechanism. [] This suggests that structural modifications within this class of compounds could be explored to target other analytes of interest.

Q3: Is there any structural information available about N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide?

A3: While the provided articles focus primarily on the application of N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide, one study describes the crystal structure of a related compound, N,N′-Bis(3-methylbut-2-enyl)-N,N′-(1,4-phenylene)dibenzenesulfonamide. [] This molecule, sharing the core structure with N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide, provides insights into potential spatial arrangements and bond characteristics. The study reports key structural parameters such as dihedral angles between aromatic rings and torsion angles around the sulfur-nitrogen bond, offering a starting point for further structural investigations of N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide itself. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

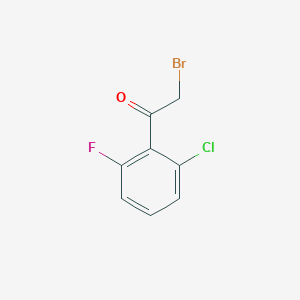

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)